Br-PEG6-CH2COOtBu
Overview
Description
The compound Bromo-PEG6-CH2COOtBu is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile molecule that plays a crucial role in the development of targeted protein degradation therapies. The compound’s structure includes a bromo group, a polyethylene glycol chain, and a tert-butyl ester group, making it suitable for various chemical modifications and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG6-CH2COOtBu typically involves the following steps:
Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.
Bromination: The PEG derivative undergoes bromination to introduce the bromo group.
Esterification: The brominated PEG derivative is then esterified with tert-butyl chloroformate to form the final product.
Industrial Production Methods: Industrial production of Bromo-PEG6-CH2COOtBu follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form conjugates with other molecules, such as proteins or small molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Conjugates: Coupling reactions yield conjugates with proteins, peptides, or other small molecules .
Scientific Research Applications
Bromo-PEG6-CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: The compound is employed in the development of targeted protein degradation strategies, enabling the study of protein function and regulation.
Medicine: PROTACs synthesized using Bromo-PEG6-CH2COOtBu have potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound is used in the production of advanced materials and drug delivery systems, leveraging its ability to form stable conjugates with various molecules .
Mechanism of Action
The mechanism of action of Bromo-PEG6-CH2COOtBu involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This targeted protein degradation mechanism allows for the selective removal of specific proteins from the cell .
Comparison with Similar Compounds
Bromo-PEG4-CH2COOtBu: A shorter polyethylene glycol chain variant with similar applications but different physicochemical properties.
Bromo-PEG8-CH2COOtBu: A longer polyethylene glycol chain variant that offers increased solubility and flexibility in conjugation reactions.
Bromo-PEG6-CH2COOH: A carboxylic acid derivative that can be used in place of the tert-butyl ester for different coupling strategies.
Uniqueness: Bromo-PEG6-CH2COOtBu stands out due to its optimal chain length, which provides a balance between solubility, flexibility, and reactivity. Its structure allows for efficient conjugation with various molecules, making it a versatile tool in the synthesis of PROTACs and other bioconjugates .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJKJZIFAGKWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187088 | |
Record name | 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297162-48-2 | |
Record name | 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=297162-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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